molecular formula C16H14ClN3O B6345746 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-13-1

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B6345746
CAS No.: 918665-13-1
M. Wt: 299.75 g/mol
InChI Key: OTGKDGZUGKTTQH-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 4-chlorobenzaldehyde, and glyoxal.

    Condensation Reaction: Benzylamine and 4-chlorobenzaldehyde undergo a condensation reaction in the presence of an acid catalyst to form an imine intermediate.

    Cyclization: The imine intermediate reacts with glyoxal under basic conditions to form the imidazole ring.

    Reduction: The resulting imidazole compound is then reduced to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and chlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-benzyl-4,5-dihydro-1H-imidazol-4-one: Lacks the chlorophenyl group, resulting in different chemical properties and reactivity.

    2-Amino-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one: Lacks the benzyl group, affecting its biological activity and applications.

    2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one: Contains a phenyl group instead of a chlorophenyl group, leading to variations in its chemical behavior.

Uniqueness

2-Amino-5-benzyl-5-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-4-one is unique due to the presence of both benzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-4-benzyl-4-(4-chlorophenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGKDGZUGKTTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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